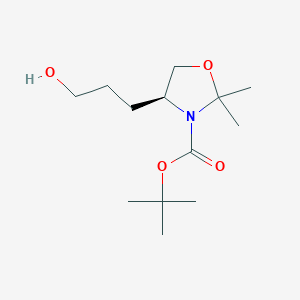
6-氨基喹啉
概述
描述
6-Aminoquinoline is a compound that has been identified as a key intermediate in various chemical syntheses and has potential applications in medicinal chemistry. It is a derivative of quinoline, a heterocyclic aromatic organic compound, with an amino group at the sixth position. This structural feature makes it a versatile building block for the development of compounds with biological activity, such as antibacterial agents and fluorescence derivatizing reagents .
Synthesis Analysis
The synthesis of 6-aminoquinoline derivatives has been explored through various methods. One approach involves the Skraup reaction, which is a classical method for synthesizing quinolines. This reaction has been used to synthesize 6-aminoquinoline from 4-nitroaniline and glycerol, followed by reduction with hydrazine hydrate catalyzed by palladium on carbon (Pd/C) . Another innovative strategy reported is the tandem Povarov reaction, which allows access to symmetrical and unsymmetrical tetraarylpyrido[2,3-g]quinolines, potentially useful in organic electronics . Additionally, substituted 6-amino-4-phenyltetrahydroquinoline derivatives have been synthesized and studied for their antagonistic efficacy on the follicle-stimulating hormone receptor .
Molecular Structure Analysis
The molecular structure of 6-aminoquinoline is characterized by the presence of an amino group at the C-6 position of the quinoline ring. This modification significantly influences the electronic properties and reactivity of the molecule. For instance, the presence of the amino group can enhance the antibacterial activity of quinolone derivatives, as seen in the case of 6-amino-8-methylquinolones . The elucidation of the stereochemistry of diastereoisomers of related compounds, such as 6-amino-2-methyldecahydroisoquinoline, further demonstrates the importance of molecular structure in determining the properties of these derivatives .
Chemical Reactions Analysis
6-Aminoquinoline and its derivatives participate in various chemical reactions that are central to their applications. For example, the compound can be used to synthesize fluorescent derivatizing reagents, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, which reacts with amino acids to form stable urea derivatives amenable to HPLC analysis . The reactivity of the amino group also allows for the formation of polymeric reagents that can be used for the derivatization of amines and amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-aminoquinoline derivatives are influenced by their molecular structure. The photoluminescence of 6-aminoquinoline has been studied, revealing that its fluorescence properties are typical of aminoquinolines substituted in the homocyclic ring. The excited state acidities and solvent dependences of the fluorescences of these compounds are significant for their potential applications in fluorescence-based techniques . The antibacterial activity of 6-aminoquinoline derivatives, particularly against Gram-positive bacteria, is another important property that has been extensively evaluated .
科学研究应用
抗疟疾应用
6-氨基喹啉及其衍生物已广泛研究其抗疟疾特性。8-氨基喹啉普利马奎因是一个显著的例子,已被广泛用于对抗肝期疟原虫感染,特别是对于间日疟。它对肝脏中的休眠寄生虫形式(休眠体)有效,这些休眠体可能导致疟疾复发。然而,由于溶血毒性,其在葡萄糖-6-磷酸脱氢酶(G6PD)缺乏的个体中使用受到限制(Waters & Edstein, 2011)。塔非诺奎因,另一种8-氨基喹啉,是一种普利马奎因的类似物,在临床开发中,具有更长的消除半衰期,并对间日疟和恶性疟都有效(Chu & Hwang, 2020)。
利什曼病治疗
研究还探讨了8-氨基喹啉在治疗利什曼病中的应用。一项研究评估了口服8-氨基喹啉(WR6026)在黑热病(内脏利什曼病)患者中的疗效,显示在减少寄生虫数量和改善临床症状方面取得了一定成功(Sherwood et al., 1994)。
病毒感染
4-氨基喹啉氯喹已显示出对各种病毒感染的潜力。它的直接抗病毒效果和免疫调节特性已在HIV复制和其他病毒性疾病的背景下进行研究(Savarino et al., 2003)。
抗寄生虫活性
已经研究了8-氨基喹啉的抗寄生虫活性,特别是它们对各种疟疾寄生虫和其他寄生虫感染的有效性。研究表明了可能的作用机制,并概述了这些化合物的毒性效应(Grewal, 1981)。
潜在的认知增强剂
已合成了一些6-氨基喹啉衍生物,并评估了它们作为认知增强剂的潜力,在动物模型中显示出在预防记忆衰退和抑制乙酰胆碱酯酶活性方面的前景(Piplani et al., 2011)。
药物开发与优化
正在进行的研究旨在改善8-氨基喹啉的治疗指数,研究探索药物组合和修改以减少毒性同时保持疗效(Myint et al., 2011)。此外,正在合成新的药物以克服像普利马奎因在G6PD缺乏个体中的溶血毒性等限制(Nanayakkara et al., 2008)。
安全和危害
未来方向
6-Aminoquinoline has been extensively investigated in different fields, with a wide range of practical applications . Because of their chemical reactivity and thermal stability, electron transfer and emission capacities, and the probability of chemical variations, these compounds are often used in optoelectronics . They are essential for the manufacturing of new OLED devices . Over the past few decades, photochemical and photophysical research has been carried out on aminoquinolines since they evince a broad range of chemical and biological behavior .
属性
IUPAC Name |
quinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSRSRITMWVIQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206725 | |
| Record name | 6-Aminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminoquinoline | |
CAS RN |
580-15-4 | |
| Record name | 6-Aminoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=580-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Aminoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-AMINOQUINOLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Aminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinolin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.595 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Aminoquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN7T264NL4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


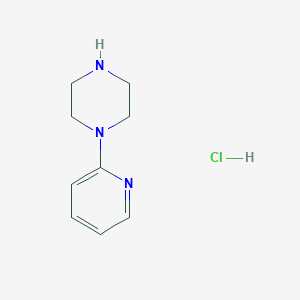
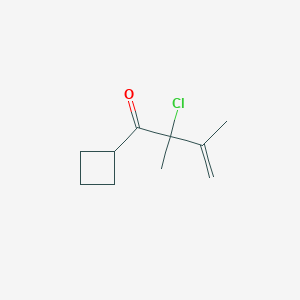
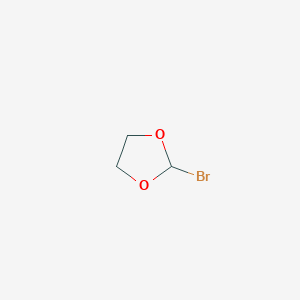
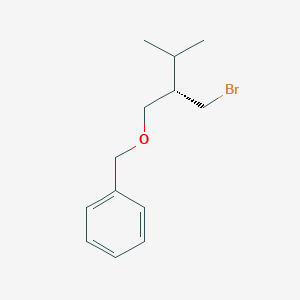
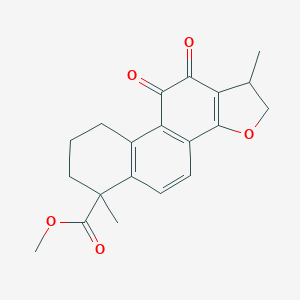
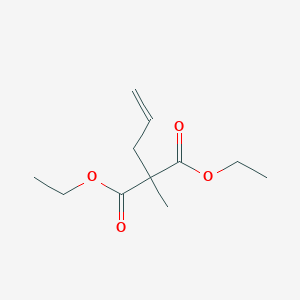
![2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B144175.png)
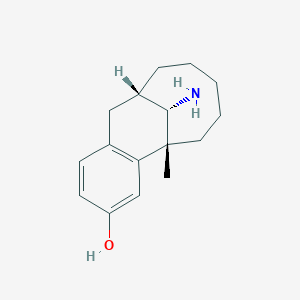
![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol](/img/structure/B144184.png)
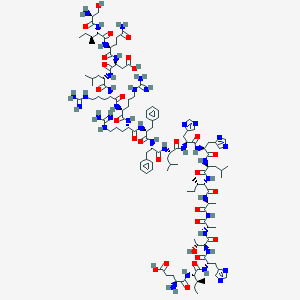
![4H-Cyclopenta[def]phenanthren-4-one](/img/structure/B144189.png)
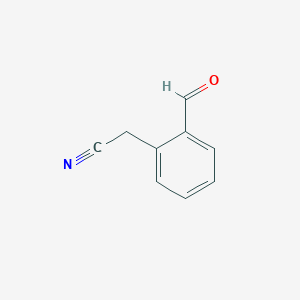
![[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B144197.png)
